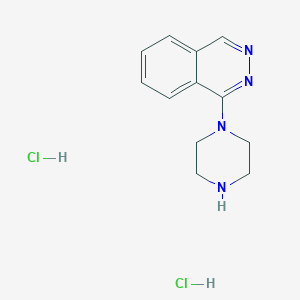

1-(Piperazin-1-yl)phthalazine dihydrochloride

Descripción general

Descripción

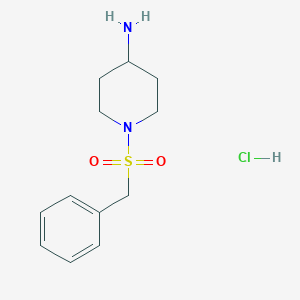

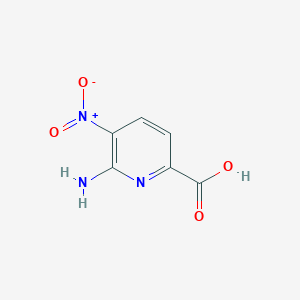

1-(Piperazin-1-yl)phthalazine dihydrochloride is a chemical compound with the CAS Number: 1333898-02-4 . It has a molecular weight of 287.19 .

Physical and Chemical Properties The compound is a powder that is stored at room temperature . Its IUPAC name is 1-(1-piperazinyl)phthalazine dihydrochloride .

Aplicaciones Científicas De Investigación

1. Synthesis and Pharmacological Properties

- Piperazine derivatives, including 1-(Piperazin-1-yl)phthalazine dihydrochloride, are synthesized and evaluated for their pharmacological properties, such as antipsychotic, antidepressant, and anxiolytic effects. They are studied for their interaction with various receptors like dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2, indicating their potential use in treating conditions like schizophrenia and anxiety disorders. For instance, cyclic benzamides with a piperazine moiety have shown potential as atypical antipsychotic agents with low side effect profiles (Norman et al., 1994), (Norman et al., 1996), (Perrone et al., 1994).

2. Antimicrobial and Antiviral Activity

- Piperazine derivatives exhibit antimicrobial and antiviral activities. For example, piperazine-based phthalimide derivatives have been synthesized and shown to possess promising antibacterial activity against superbugs like methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest the potential of these compounds in developing new antimicrobial drugs (Prasad et al., 2023).

3. Antitumor and Antiproliferative Activity

- Certain piperazine derivatives have been synthesized and evaluated for their antitumor and antiproliferative activities, particularly against cancer cell lines such as breast cancer cells. This indicates their potential role in cancer treatment and the development of new anticancer drugs (Abouzid et al., 2012), (Yurttaş et al., 2014).

4. Luminescent Properties and Electron Transfer

- Piperazine substituted naphthalimide compounds have been studied for their luminescent properties and potential in photo-induced electron transfer processes. This suggests applications in areas like photodynamic therapy and the development of optical materials (Gan et al., 2003).

5. Efficient Synthesis of Derivatives

- Researchers have developed efficient and practical synthesis methods for piperazine derivatives, including 1-(Piperazin-1-yl)phthalazine dihydrochloride. These methods aim to optimize yields, reduce toxicity of starting materials, and improve the overall efficiency of the synthesis process, which is crucial for drug development and industrial applications (Magano et al., 2008), (Shirini et al., 2017).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1-piperazin-1-ylphthalazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.2ClH/c1-2-4-11-10(3-1)9-14-15-12(11)16-7-5-13-6-8-16;;/h1-4,9,13H,5-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHPGEPPKCBVMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NN=CC3=CC=CC=C32.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Piperazin-1-yl)phthalazine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Oxa-7-azaspiro[2.5]octane hydrochloride](/img/structure/B1523378.png)

![1-[4-(2H-1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine dihydrochloride](/img/structure/B1523392.png)

![4-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B1523393.png)

![1-[2-(4-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1523396.png)